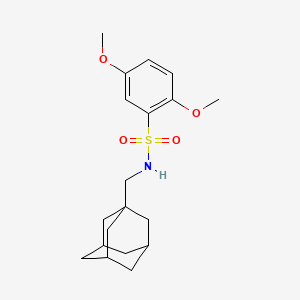

2,4-Dibromo-6-methyl-3-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

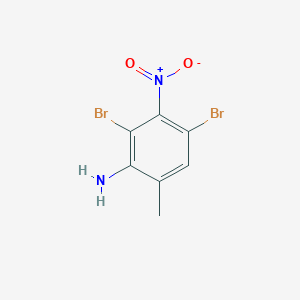

2,4-Dibromo-6-nitroaniline is a chemical compound with the molecular formula C6H4Br2N2O2. It has an average mass of 295.916 Da and a monoisotopic mass of 293.863922 Da .

Synthesis Analysis

The synthesis of 2,4-Dibromo-6-nitroaniline could involve multiple steps. One possible method could be a multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . Another method could involve the use of bromide-bromate salts under an aqueous acidic medium at ambient conditions .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-nitroaniline consists of a benzene ring substituted with two bromine atoms, a nitro group, and an amine group .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dibromo-6-nitroaniline could include reactions such as nitration, bromination, and conversion of the nitro group to an amine . These reactions could be influenced by factors such as the presence of other functional groups and the reaction conditions.Physical And Chemical Properties Analysis

2,4-Dibromo-6-nitroaniline is a dark yellow to yellow crystalline powder with a melting point of 126.0-133.0°C . It has a molecular weight of 295.92 .Wissenschaftliche Forschungsanwendungen

Metabolic Studies

- The metabolism of derivatives of 4-nitroaniline, including compounds similar to 2,4-Dibromo-6-methyl-3-nitroaniline, has been investigated in rats. These studies provide insights into how such compounds are processed biologically, which is crucial for understanding their potential impacts and uses in biological systems (Maté, Ryan, & Wright, 1967).

Crystal Structure Analysis

- Research on the crystal structure of 2,6-Dibromo-4-nitroaniline, a compound similar to 2,4-Dibromo-6-methyl-3-nitroaniline, reveals important information about its molecular interactions, which can be critical in the development of new materials or chemical applications (Bryant et al., 1998).

Vibrational Spectroscopy Studies

- The FTIR and FT-Raman spectra of 2,6-dibromo-4-nitroaniline have been measured, and the effects of various substituents on vibrational frequencies have been investigated. This kind of spectroscopic analysis is vital for understanding the physical and chemical properties of similar compounds (Krishnakumar & Balachandran, 2005).

Intermolecular Interactions

- Studies have been conducted on the non-covalent interactions in compounds like 2,4-Dibromo-6-methyl-3-nitroaniline. These insights are crucial for understanding how these compounds interact at a molecular level, which is important in fields like material science and pharmacology (Kruszyński & Sierański, 2010).

Green Chemistry Applications

- Research has been directed towards developing organic solvent-free processes for preparing compounds like 2,6-dibromo-4-nitroaniline, which is structurally similar to 2,4-Dibromo-6-methyl-3-nitroaniline. Such research is significant for creating more sustainable and environmentally friendly chemical processes (Pappula & Adimurthy, 2016).

Investigation of Hydrogen/Halogen Bonding

- The nature of hydrogen/halogen bonding interactions in compounds like 2,6-dibromo-4-nitroaniline has been explored through density functional theory calculations. Understanding these interactions is vital for the design of new materials and drugs (Esrafili, 2013).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

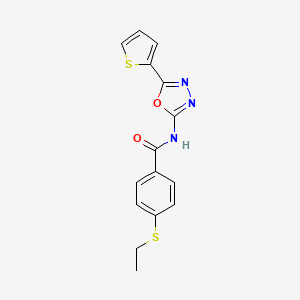

2,4-dibromo-6-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-3-2-4(8)7(11(12)13)5(9)6(3)10/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPFCDKCGCSKLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)Br)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-methyl-3-nitroaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2575631.png)

![N-(4-chlorophenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2575632.png)

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2575635.png)

![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2575640.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2575644.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)